molecular formula C19H22N2 B061591 2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole CAS No. 167482-98-6

2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole

Cat. No. B061591
M. Wt: 278.4 g/mol
InChI Key: SLPZWMKFAWAFSE-UHFFFAOYSA-N
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Description

Pyrrole derivatives, including those with tert-butylphenyl groups, are of significant interest due to their diverse applications in material science, pharmaceuticals, and organic electronics. Their unique structural features afford them distinctive chemical and physical properties, making them subjects of extensive research.

Synthesis Analysis

The synthesis of pyrrole derivatives can involve various strategies, including direct functionalization and catalyzed reactions. For example, pyrrole has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp2)-H bonds, indicating the potential for regioselective modifications of the benzene core of 2-phenylpyrroles (Wiest et al., 2016). Furthermore, one-pot synthesis methods have been developed for pyrrole derivatives, demonstrating economical and efficient pathways (Kaur & Kumar, 2018).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often characterized by X-ray diffraction and NMR spectroscopy. These compounds can exhibit a variety of conformations influenced by substituents, which can affect their reactivity and interactions (Dazie et al., 2017).

Chemical Reactions and Properties

Pyrrole derivatives participate in a wide range of chemical reactions, including electrophilic substitutions and coupling reactions. The presence of tert-butyl groups can influence the reactivity patterns and stability of these compounds (Smaliy et al., 2016).

Physical Properties Analysis

The physical properties of pyrrole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their applications. These properties can be significantly affected by the nature of the substituents and the molecular conformation (Mohammat et al., 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are integral to understanding the behavior of pyrrole derivatives in different environments. These properties are often explored through spectroscopic methods and theoretical calculations to predict reactivity patterns and stability (Tamer et al., 2016).

Scientific Research Applications

Bioactive Pyrrole-based Compounds

Pyrrole-based compounds, with their bioactive properties, are central to drug discovery efforts targeting several therapeutic areas. The significance of the pyrrole ring in medicinal chemistry is underscored by its inclusion in a variety of drugs addressing cancer, microbial infections, and viral diseases. The pyrrole nucleus serves as a crucial pharmacophore, evidencing the ongoing interest in its potential across pharmaceutical applications (Li Petri et al., 2020).

Organophosphorus Azoles

Research into organophosphorus azoles, including pyrroles, highlights the role of these compounds in exploring stereochemical structures and isomerization processes. Advanced NMR spectroscopy and quantum chemistry have been pivotal in understanding the coordination of phosphorus atoms within these molecules, demonstrating the intricate relationship between molecular structure and functional properties (Larina, 2023).

Supramolecular Capsules

The self-assembly of supramolecular capsules from calixpyrrole derivatives underscores the versatility of pyrrole-based frameworks in constructing complex molecular architectures. These structures exhibit potential for encapsulating various substrates, showcasing the adaptability of pyrrole derivatives in supramolecular chemistry (Ballester, 2011).

Environmental Impact and Toxicology

Studies on synthetic phenolic antioxidants, including derivatives of tert-butylphenol, reveal concerns about their environmental persistence and potential toxicological effects. These investigations call for further research into the environmental behavior and impact of such compounds, emphasizing the need for developing safer alternatives (Liu & Mabury, 2020).

Pyrrole in Drug Design

The role of pyrrole in drug design is further highlighted through its incorporation into a myriad of compounds with diverse biological targets. The adaptability of the pyrrole moiety in medicinal chemistry is evident from its application in creating molecules with significant therapeutic potential, covering a broad spectrum of biological activities (Moghadam et al., 2022).

properties

IUPAC Name

2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-19(2,3)15-10-8-14(9-11-15)18(16-6-4-12-20-16)17-7-5-13-21-17/h4-13,18,20-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPZWMKFAWAFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401166
Record name 2,2'-[(4-tert-Butylphenyl)methylene]di(1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole

CAS RN

167482-98-6
Record name 2,2'-[(4-tert-Butylphenyl)methylene]di(1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-tert-Butylphenyl)dipyrromethane
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Synthesis routes and methods

Procedure details

Following a general procedure,8 a solution of 4-tert-butylbenzaldehyde (16.2 g, 100 mmol) in pyrrole (694 mL, 10.0 mol) at room temperature under argon was treated with InCl3 (2.21 g, 10.0 mmol) for 1.5 h. Powdered NaOH (12.0 g, 300 mmol) was added. After stirring for 1 h, the mixture was suction filtered and excess pyrrole was removed under high vacuum. The residue was treated with hexanes (3×100 mL) to facilitate removal of traces of pyrrole. The resulting solid was recrystallized [EtOH/H2O (6:1)], affording a grayish white solid (21.6 g, 79%): mp 155-157° C.; 1H NMR δ 1.31 (s, 9H), 5.45 (s, 1H), 5.94-5.96 (m, 2H), 6.15-6.17 (m, 2H), 6.68-6.70 (m, 2H), 7.13-7.16 (m, 2H), 7.32-7.35 (m, 2H), 7.89-7.95 (br, 2H); 13C NMR δ 31.5, 34.6, 43.6, 107.2, 108.5, 117.2, 125.7, 128.2, 132.9, 139.1, 149.9; FAB-MS obsd 278.1788, calcd 278.1783 (C19H22N2). Anal. Calcd for C19H22N2: C, 81.97; H, 7.97; N, 10.06. Found: C, 81.82; H, 7.96; N, 10.05. The data (1H NMR, mp, elemental analysis) are consistent with those obtained from samples prepared via earlier routes.2
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
694 mL
Type
reactant
Reaction Step Two
[Compound]
Name
InCl3
Quantity
2.21 g
Type
reactant
Reaction Step Three
Name
Quantity
12 g
Type
reactant
Reaction Step Four
Name
Yield
79%

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